N-Methylation Provides 72- to >1000-Fold Enhancement in Proteolytic Stability Compared to Non-Methylated Phenylalanine Residues
Incorporation of a single N-methyl amino acid residue into functional peptides dramatically increases resistance to proteolytic degradation. In a systematic N-methyl scanning study, inserting N-methyl residues at selected positions resulted in a 72- to >1000-fold increase in proteolysis resistance compared to the unmodified parent peptide containing non-methylated phenylalanine residues [1]. The target compound Fmoc-N-Me-Phe(4-Me)-OH contains an N-methyl group on the backbone amine, which, when incorporated into a peptide sequence, replaces the proteolytically vulnerable secondary amide bond with a tertiary N-methyl amide that is sterically shielded from protease active sites [2].
| Evidence Dimension | Proteolytic stability (fold increase vs non-methylated) |
|---|---|
| Target Compound Data | 72- to >1000-fold increase (class-level for N-methyl amino acids) |
| Comparator Or Baseline | Non-methylated phenylalanine residue (1× baseline) |
| Quantified Difference | 72× to >1000× improvement |
| Conditions | Peptides subjected to protease degradation assays; N-methyl scanning mutagenesis |
Why This Matters
This quantifies the enhanced metabolic stability achievable with N-methylated building blocks, directly impacting in vivo half-life and therapeutic potential of derived peptides.
- [1] Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research, 41(10), 1331-1342. View Source
- [2] Chatterjee, J., Laufer, B., & Kessler, H. (2012). Synthesis of N-methylated cyclic peptides. Nature Protocols, 7(3), 432-444. View Source
